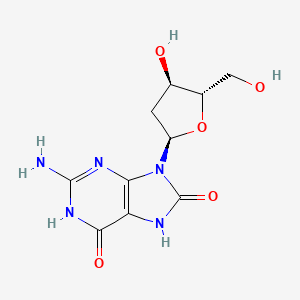![molecular formula C13H22N2O3 B12935046 tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-1-oxo-2,6-diazaspiro[45]decane-6-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its spiro[45]decane skeleton, which includes a diaza (two nitrogen atoms) and an oxo (one oxygen atom) functional group The tert-butyl group attached to the carboxylate moiety adds to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) can promote the formation of the spirocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible moieties.
Substitution: The diaza and carboxylate groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Uniqueness
tert-Butyl (S)-1-oxo-2,6-diazaspiro[45]decane-6-carboxylate is unique due to its specific arrangement of functional groups and the stereochemistry of the spirocyclic ring
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (5S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m0/s1 |
Clave InChI |
DFRNFZFTUWABTE-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@@]12CCNC2=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC12CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


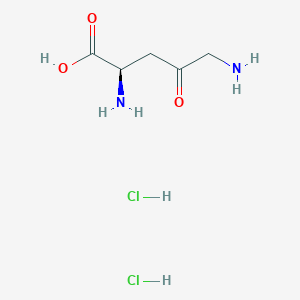
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
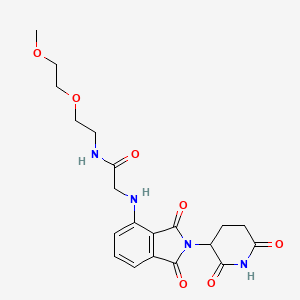
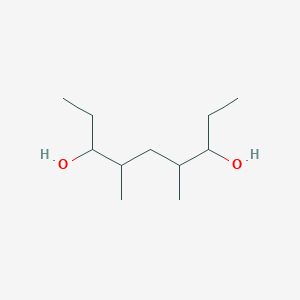
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
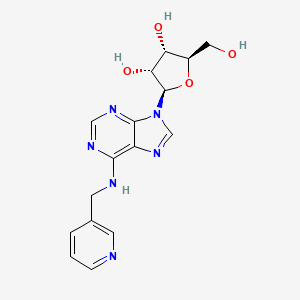
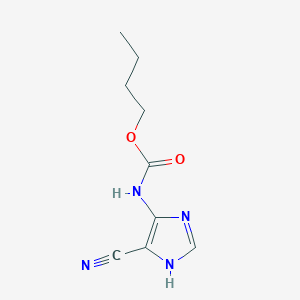
![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea](/img/structure/B12935010.png)

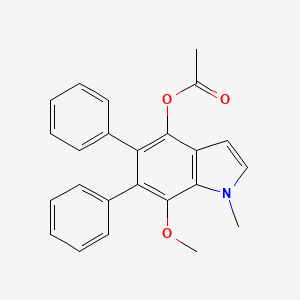
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
